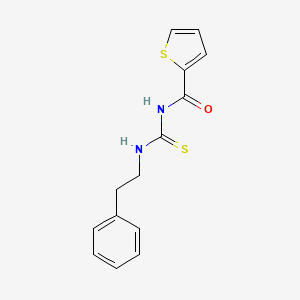

1-(2-phenylethyl)-3-(thiophene-2-carbonyl)thiourea

CAS No.: 425613-42-9

Cat. No.: VC6857449

Molecular Formula: C14H14N2OS2

Molecular Weight: 290.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 425613-42-9 |

|---|---|

| Molecular Formula | C14H14N2OS2 |

| Molecular Weight | 290.4 |

| IUPAC Name | N-(2-phenylethylcarbamothioyl)thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C14H14N2OS2/c17-13(12-7-4-10-19-12)16-14(18)15-9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H2,15,16,17,18) |

| Standard InChI Key | QIIMDBFDIKISKY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC=CS2 |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s systematic name, 1-(2-phenylethyl)-3-(thiophene-2-carbonyl)thiourea, reflects its substitution pattern:

-

A 2-phenylethyl group (C6H5CH2CH2–) attached to the thiourea’s nitrogen.

-

A thiophene-2-carbonyl moiety (C4H3S–CO–) linked to the thiocarbamide group.

The molecular formula is C14H14N2OS2, with a molecular weight of 298.40 g/mol. Its structure combines aromatic (phenyl, thiophene) and polar (thiourea, carbonyl) regions, influencing solubility and reactivity .

Infrared (IR) Spectroscopy

Key IR absorptions include:

-

N–H stretch: 3200–3300 cm⁻¹ (thiourea NH).

-

C=O stretch: ~1680 cm⁻¹ (carbonyl group).

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step protocol:

Step 1: Preparation of 2-Phenylethyl Isothiocyanate

2-Phenylethylamine reacts with thiophosgene (CSCl2) in dichloromethane to yield the isothiocyanate intermediate .

Step 2: Coupling with Thiophene-2-carboxamide

The isothiocyanate reacts with thiophene-2-carboxamide in dimethyl sulfoxide (DMSO) using sodium hydride (NaH) as a base (Table 1) .

Table 1: Reaction Conditions for Thiourea Formation

| Reagent | Equivalents | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Phenylethyl-ITC | 1.2 | DMSO | RT | 2 | 76 |

| NaH | 1.2 | DMSO | RT | 2 | – |

Purification and Characterization

The crude product is purified via silica gel chromatography (hexane/ethyl acetate) and recrystallized from acetonitrile. Purity is confirmed by elemental analysis and high-resolution mass spectrometry .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water.

-

Stability: Stable at room temperature but degrades under acidic or alkaline conditions via thiourea hydrolysis .

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 142–144°C |

| LogP (Octanol-Water) | 2.85 |

| pKa | 8.2 (thiourea NH) |

Research Gaps and Future Directions

While preliminary data are promising, further studies are needed to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume